3-Iodo-7-methoxy-1H-indazole
Overview
Description
3-Iodo-7-methoxy-1H-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is known for its wide range of pharmacological activities The indazole ring system is a significant structural motif in medicinal chemistry due to its presence in various biologically active compounds
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, which include 3-iodo-7-methoxy-1h-indazole, have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
It is known that indazole-containing compounds can inhibit, regulate, and/or modulate kinases . This suggests that this compound might interact with its targets, potentially leading to changes in the activity of these kinases.
Biochemical Pathways
Given the potential kinase inhibition, it is plausible that this compound could affect pathways involving these kinases .
Result of Action
Given its potential role as a kinase inhibitor, it could potentially alter cellular signaling pathways, leading to changes in cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-methoxy-1H-indazole typically involves the iodination of 7-methoxy-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogenating agent like iodine monochloride. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted indazoles with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Products include dihydroindazole derivatives.
Scientific Research Applications
3-Iodo-7-methoxy-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-1H-indazole:
3-Bromo-7-methoxy-1H-indazole: Similar structure with bromine instead of iodine, which can alter its reactivity and biological effects.
Uniqueness
3-Iodo-7-methoxy-1H-indazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents can enhance the compound’s versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
3-iodo-7-methoxy-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMLCUJEOMSFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630240 | |
Record name | 3-Iodo-7-methoxy-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351210-07-6 | |
Record name | 3-Iodo-7-methoxy-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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